N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole. This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.
Acylation of Aniline: 4-Acetylaniline is synthesized by acetylating aniline with acetic anhydride.
Coupling Reaction: The final step involves coupling 4-acetylaniline with 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid or its derivative under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the acetyl group or the pyrazole ring, leading to the formation of corresponding ketones or N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating its effects on cellular processes and pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and pyrazole groups are likely involved in binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-3-(1H-pyrazol-1-yl)butanamide: Lacks the methyl groups on the pyrazole ring, which may affect its reactivity and biological activity.
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propionamide: Has a shorter carbon chain, potentially altering its physical and chemical properties.
Uniqueness
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the acetylphenyl and dimethylpyrazole moieties, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-9-12(2)20(19-11)13(3)10-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-9,13H,10H2,1-4H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJWTPOACYJZOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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